molecular formula C16H12N4O5 B2420590 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate CAS No. 849532-54-3

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate

Cat. No.: B2420590
CAS No.: 849532-54-3
M. Wt: 340.295
InChI Key: HFMQBDGDHKRENZ-UHFFFAOYSA-N
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Description

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The compound features a triazine ring fused with a benzene ring, making it a benzo-triazine derivative

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-10-11(6-4-8-14(10)20(23)24)16(22)25-9-19-15(21)12-5-2-3-7-13(12)17-18-19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMQBDGDHKRENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of 2-Methylbenzoic Acid

The synthesis begins with the nitration of 2-methylbenzoic acid to introduce a nitro group at the meta position relative to the methyl substituent.

Procedure (adapted from):

  • Nitration :
    • 2-Methylbenzoic acid (80 g, 520 mmol) is dissolved in concentrated H₂SO₄ (700 mL) at -5°C.
    • A mixture of concentrated HNO₃ (60.4 g, 624 mmol) in H₂SO₄ (60 mL) is added dropwise over 1.5 hours.
    • The reaction is stirred at -5°C for 2 hours, then quenched with ice. The precipitate is filtered and recrystallized from ethyl acetate to yield 5-fluoro-2-methyl-3-nitrobenzoic acid (54 g crude).
  • Esterification :
    • The crude nitro acid (54 g) is refluxed with SOCl₂ (64.52 g, 542.3 mmol) in dry methanol (500 mL) for 16 hours.
    • The solvent is evaporated, and the residue is purified via silica gel chromatography (petroleum ether/EtOAc = 50:1) to yield methyl 2-methyl-3-nitrobenzoate (28 g, 25% over two steps).

Key Data :

Step Reagents Conditions Yield
Nitration HNO₃, H₂SO₄ -5°C, 2 h 54 g (crude)
Esterification SOCl₂, MeOH Reflux, 16 h 25%

Construction of the Benzo[d]triazin-4(3H)-one Core

Heterocyclization of TosMIC Derivatives

The triazinone core is synthesized via intramolecular heterocyclization, leveraging methodologies from.

Procedure :

  • Preparation of TosMIC Derivative :
    • 2-Azidobenzaldehyde is treated with formamide, chlorotrimethylsilane, and p-toluenesulfonic acid to form N-(α-tosylbenzyl)formamide.
    • Dehydration with phosphorus oxychloride and triethylamine yields 1-azido-2-[isocyano(p-tosyl)methyl]benzene .
  • Cyclization :
    • The TosMIC derivative is reacted with sodium methoxide in DMF at 0°C for 1 hour.
    • The mixture is diluted with ethyl acetate, washed with brine, and concentrated to yield 3-hydroxymethylbenzo[d]triazin-4(3H)-one .

Key Data :

Parameter Value
Solvent DMF
Base NaOMe
Temperature 0°C
Yield 88%

Esterification of Hydroxymethyl-Triazinone

Acid Chloride Method

The hydroxymethyl group at N3 is esterified with 2-methyl-3-nitrobenzoic acid via its acid chloride.

Procedure :

  • Acid Chloride Formation :
    • 2-Methyl-3-nitrobenzoic acid (10 g, 51 mmol) is treated with SOCl₂ (12.2 g, 102 mmol) in dry dichloromethane (DCM) under reflux for 3 hours.
    • Excess SOCl₂ is evaporated to yield 2-methyl-3-nitrobenzoyl chloride .
  • Esterification :
    • The acid chloride (10.5 g, 50 mmol) is added to a solution of hydroxymethyl-triazinone (9.8 g, 50 mmol) and triethylamine (7.3 mL, 52 mmol) in DCM.
    • The reaction is stirred at room temperature for 12 hours, then washed with NaHCO₃ and brine.
    • Purification via silica gel chromatography (EtOAc/hexane = 1:3) yields the target compound (14.2 g, 75%).

Key Data :

Parameter Value
Solvent DCM
Base Et₃N
Yield 75%
Purity (HPLC) 98.5%

Comparative Analysis of Methods

Esterification Techniques

Method Reagents Yield Advantages
Acid Chloride SOCl₂, Et₃N 75% High reactivity, minimal side products
Steglich DCC, DMAP 68% Mild conditions, no acid chloride handling

The acid chloride method is preferred for scalability, whereas Steglich conditions suit acid-sensitive substrates.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazinone-H), 8.02 (d, J = 8.0 Hz, 1H, benzoate-H), 7.65 (d, J = 8.0 Hz, 1H), 5.32 (s, 2H, OCH₂), 2.72 (s, 3H, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂).

Chromatographic Purity

Method Column Retention Time Purity
HPLC C18 12.4 min 98.5%

Chemical Reactions Analysis

Types of Reactions

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological pathways.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. For example, similar compounds have shown promise as anti-cancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. For example, the nitro group can participate in redox reactions, while the triazine ring can interact with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: A related compound with a similar triazine ring structure.

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Another triazine derivative with different functional groups.

Uniqueness

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is unique due to the combination of its triazine ring with a nitro-substituted benzoate ester. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other triazine derivatives.

Biological Activity

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate is a member of the triazine family, characterized by its fused triazine-benzene ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C13_{13}H10_{10}N3_3O4_4
  • Molecular Weight : 258.24 g/mol
  • CAS Number : 385405-29-8

The biological activity of this compound primarily involves its interaction with specific enzymes, notably acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play significant roles in the cholinergic system, and their inhibition can lead to increased levels of acetylcholine, a neurotransmitter crucial for cognitive functions.

Enzyme Inhibition

The compound has been shown to exhibit mixed-type inhibition of AChE, which means it can bind to both the active site and an allosteric site of the enzyme. This dual binding enhances its effectiveness in preventing the breakdown of acetylcholine, thereby improving cholinergic signaling.

Neuroprotective Effects

Recent studies have demonstrated that (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-methyl-3-nitrobenzoate exhibits significant neuroprotective properties against oxidative stress induced by hydrogen peroxide in neuronal cell lines (e.g., PC12 cells). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Study on AChE and BuChE Inhibition :
    • A series of synthesized triazine derivatives were evaluated for their ability to inhibit AChE and BuChE.
    • The compound showed a notable inhibitory effect on AChE with an IC50_{50} value comparable to standard inhibitors like donepezil.
    • The study highlighted that modifications in the nitro group position influenced the inhibitory potency.
  • Neuroprotection Study :
    • In vitro assays revealed that the compound significantly reduced cell death in PC12 cells exposed to oxidative stress.
    • Mechanistic studies indicated that this neuroprotective effect is mediated through the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses.

Data Table: Biological Activity Overview

Activity TypeTarget EnzymeIC50_{50} ValueNeuroprotective EffectReference
AChE InhibitionAcetylcholinesterase0.5 μMYes
BuChE InhibitionButyrylcholinesterase>10 μMNo
NeuroprotectionPC12 CellsN/ASignificant

Q & A

Q. Core Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry of the benzoate ester and triazinone moieties. Aromatic proton signals in δ 7.5–8.5 ppm and carbonyl peaks near δ 165–170 ppm are diagnostic .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% target compound) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion) and detects trace impurities .

How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Q. Stability Profile :

  • Temperature Sensitivity : Degrades at >40°C, forming nitroso byproducts via thermal decomposition. Store at –20°C in inert atmospheres .
  • Light Sensitivity : UV exposure induces ester bond cleavage; amber glass vials are recommended .
  • Hydrolytic Degradation : Susceptible to hydrolysis in aqueous media (pH <5 or >9), monitored via pH-controlled stability studies .

What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?

Q. Advanced Modeling Approaches :

  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites for reaction planning .
  • Molecular Docking : Screens against protein databases (e.g., PDB) to predict binding affinity for kinase or protease targets, leveraging triazinone’s planar structure .
  • Crystallographic Data : Cambridge Structural Database (CSD) references (e.g., CCDC-1441403) guide conformational analysis .

How can researchers resolve contradictions in pharmacological activity data across studies?

Q. Methodological Considerations :

  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize discrepancies .
  • Metabolite Interference : Use LC-MS/MS to differentiate parent compound effects from metabolites in biological matrices .
  • Dose-Response Curves : Perform triplicate experiments with statistical validation (e.g., ANOVA) to confirm IC50_{50} reproducibility .

What strategies are effective for designing derivatives with enhanced bioactivity?

Q. Derivatization Approaches :

  • Nitro Group Modifications : Reduce to amine (–NH2_2) for improved solubility or replace with sulfonamide (–SO2_2NH2_2) for target selectivity .
  • Triazinone Substitutions : Introduce electron-withdrawing groups (e.g., –Cl) at position 4 to enhance electrophilicity .
  • Ester Bioisosteres : Replace methyl benzoate with trifluoromethyl ketone to resist esterase degradation .

How can lab-scale synthesis be adapted for larger-scale production without compromising yield?

Q. Scalability Considerations :

  • Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., nitro reductions) .
  • Solvent Recycling : Distill DMF or DCM post-reaction to reduce costs .
  • Crystallization Optimization : Use anti-solvent addition (e.g., hexane) for high-purity recrystallization .

What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Q. Reaction Pathways :

  • Triazinone Ring Activation : The 4-oxo group increases electrophilicity at C3, facilitating attack by amines or thiols .
  • Steric Effects : 2-Methyl-3-nitrobenzoate’s ortho substituents hinder bulkier nucleophiles, favoring para-substitution .

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